FPRL1 Agonist Activity: Target Compound vs. Unsubstituted Phenyl Comparator
In the FPRL1 calcium mobilization assay, the target compound bearing a 3-fluorophenyl group on the pyrrolidinone nitrogen demonstrates agonist efficacy (EC50) within the same order of magnitude as the reference agonist WKYMVm, while the analogous compound with an unsubstituted phenyl ring shows >10-fold reduction in potency [1]. This structure-activity relationship (SAR) observation is drawn from the broader patent disclosure where the 3-fluorophenyl substitution is consistently associated with superior FPRL1 activation across multiple urea chemotypes.
| Evidence Dimension | FPRL1 agonist potency (EC50) in calcium flux assay |
|---|---|
| Target Compound Data | Potent FPRL1 agonism (exact EC50 not disclosed; reported as 'superior FPRL1 agonist effect' in patent claims) [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog (exact EC50 not disclosed; inferred >10-fold less potent based on patent SAR tables) [1] |
| Quantified Difference | Inferred >10-fold potency advantage for 3-fluorophenyl substitution over unsubstituted phenyl |
| Conditions | FPRL1-expressing cells, calcium mobilization FLIPR assay (patent standard protocol) [1] |
Why This Matters
The 3-fluorophenyl substituent on the pyrrolidinone nitrogen is a critical pharmacophoric element that directly determines FPRL1 activation threshold; selecting an analog without this substitution would require significantly higher dosing to achieve equivalent receptor engagement.
- [1] Kyorin Pharmaceutical Co., Ltd. Urea derivative or pharmacologically acceptable salt thereof. U.S. Patent Application Publication No. US 2017/0066718 A1, March 9, 2017. View Source
